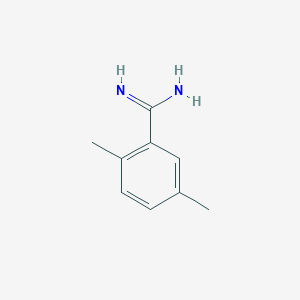

2,5-Dimethyl-benzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethyl-benzamidine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of 2,5-Dimethyl-benzamidine is its role as a reversible competitive inhibitor of serine proteases, such as trypsin and thrombin. These enzymes are crucial for physiological processes including blood coagulation and digestion. The compound's ability to inhibit these proteases positions it as a potential tool in biochemical research and therapeutic applications.

- Thrombin Inhibition : Kinetic studies have demonstrated that this compound binds competitively at the active site of thrombin, suggesting its utility in anticoagulant therapies.

- Trypsin Inhibition : Similar studies indicate that it can effectively inhibit trypsin, which could be beneficial in conditions where modulation of protease activity is desired.

Precursor for Bioactive Molecules

This compound serves as a precursor for synthesizing various bioactive molecules. Its structural modifications can significantly influence its biological activity, making it a versatile compound in drug development.

Antiparasitic Activity

Research has indicated that amidine derivatives, including those based on this compound, exhibit promising activity against pathogens such as Pneumocystis carinii. Studies have shown that certain derivatives can demonstrate significant in vitro activity against this organism at submicromolar concentrations .

Case Studies and Research Findings

- Inhibition of Serine Proteases : A study highlighted the competitive inhibition of thrombin by this compound, providing insights into its potential use as an anticoagulant agent.

- Antimicrobial Properties : A recent investigation into novel benzamidine analogues revealed that compounds similar to this compound exhibited antimicrobial activity against Pseudomonas aeruginosa, suggesting applications in treating infections .

- Cytotoxicity Studies : Research on the cytotoxic effects of various benzamidine derivatives demonstrated that this compound analogues showed low toxicity when tested against human cell lines (HEK293), supporting their safety for further therapeutic exploration .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogues of this compound and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzamidine | Benzamidine | Simplest aryl amidine; widely studied for protease inhibition. |

| 4-Methyl-benzamidine | 4-Methyl-benzamidine | Exhibits similar biological activities but different selectivity profiles. |

| 3,4-Dichloro-benzamidine | 3,4-Dichloro-benzamidine | Enhanced potency against certain serine proteases due to electron-withdrawing effects. |

| N,N-Diethyl-benzamidine | N,N-Diethyl-benzamidine | Increased lipophilicity may enhance membrane permeability. |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution with Azines

2,5-Dimethyl-benzamidine participates in reactions with electron-deficient heterocycles like 1,2,3-triazines and 1,2,3,5-tetrazines. The mechanism involves:

-

Nucleophilic attack of the amidine nitrogen at C4 of the azine ring.

-

N₂ elimination to form a zwitterionic intermediate.

Key Data:

| Azine Type | Rate Constant (M⁻¹s⁻¹) | Hammett ρ Value | Product | Yield (%) |

|---|---|---|---|---|

| 1,2,3,5-Tetrazine | 0.15 ± 0.02 | -1.26 | 1,3,5-Triazine | 72–89 |

| 1,2,3-Triazine | 0.09 ± 0.01 | -1.53 | Pyrimidine | 65–78 |

Electronic effects of substituents on the benzamidine strongly influence reactivity. Electron-donating groups (e.g., methyl) enhance nucleophilicity, accelerating the rate-determining step .

Formation of Spirocyclic Diazaspiro Compounds

Reaction with cyclic ketones (e.g., 2-arylcyclohexan-1-ones) under mild conditions generates spirocyclic diazaspiro[4.4]nona-1,3-dienes. The process involves:

Example Reaction:

Reactants :

-

This compound

-

2-(1-Methylindol-3-yl)cyclohexan-1-one

Conditions :

-

Solvent: CH₂Cl₂/MeOH (19:1)

-

Catalyst: None

-

Workup: Column chromatography

Product : 4-(1-Methylindol-3-yl)-2-(2,5-dimethylphenyl)-1,3-diazaspiro[4.4]nona-1,3-diene

Yield : 57%

Electrophilic Substitution and Functionalization

The methyl groups direct electrophilic substitution to the para and ortho positions. Halogenation or nitration typically occurs at the 4-position of the aromatic ring, moderated by steric hindrance from the 2-methyl group .

Spectroscopic Characterization:

-

¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 7.18–7.33 (m, aromatic H) .

-

IR : N–H stretch at 3350–3450 cm⁻¹, C=N stretch at 1640–1660 cm⁻¹ .

Oxidation and Dehydration Pathways

While not directly reported for this compound, analogous amidines undergo oxidation to nitroso derivatives or dehydration to nitriles under Appel conditions (CCl₄, PPh₃) . These pathways remain speculative but mechanistically plausible.

Mechanistic and Kinetic Insights

-

Rate-Limiting Step : Nucleophilic attack of the amidine nitrogen on azines (ΔG‡ = 22.9 kcal/mol) .

-

Stereoelectronic Effects : Methyl groups enhance steric bulk but marginally reduce amidine basicity compared to unsubstituted benzamidine .

-

Isotope Studies : ¹⁵N-labeling confirmed the incorporation of amidine nitrogen into cyclized products .

Table 1: Reaction with 1,2,3-Triazines

| Entry | Triazine Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromophenyl | Pyrimidine | 78 |

| 2 | 4-Methoxyphenyl | Pyrimidine | 72 |

| 3 | 4-Trifluoromethylphenyl | Pyrimidine | 65 |

Propiedades

Número CAS |

885957-77-7 |

|---|---|

Fórmula molecular |

C9H12N2 |

Peso molecular |

148.2 g/mol |

Nombre IUPAC |

2,5-dimethylbenzenecarboximidamide |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H3,10,11) |

Clave InChI |

LULANWSXJKQAGT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)C(=N)N |

SMILES canónico |

CC1=CC(=C(C=C1)C)C(=N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.